

# WBC100: A c-Myc Molecular Glue Degrader for Oncogenic Targeting

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

The c-Myc oncoprotein is a master regulator of cellular proliferation and metabolism, and its dysregulation is a hallmark of a vast majority of human cancers, often correlating with poor prognosis. For decades, the direct therapeutic targeting of c-Myc has been a formidable challenge due to its nuclear localization and lack of a defined enzymatic pocket, earning it the moniker "undruggable." The emergence of targeted protein degradation technologies has opened new avenues to address such challenging targets. This whitepaper provides a comprehensive technical overview of **WBC100**, a novel, orally active small molecule characterized as a c-Myc molecular glue degrader. **WBC100** selectively induces the degradation of c-Myc protein by coopting the E3 ubiquitin ligase CHIP, leading to potent antitumor activity in preclinical models of c-Myc-overexpressing cancers. This document details the mechanism of action, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

## Introduction: The Challenge of Targeting c-Myc

The MYC oncogene is implicated in a wide array of human malignancies, driving tumorigenesis by promoting cell growth, proliferation, and metabolic reprogramming.[1] Its protein product, c-Myc, is a transcription factor that forms a heterodimer with Max to regulate the expression of a multitude of target genes.[1] The transient and tightly controlled expression of c-Myc in normal



cells is crucial for maintaining cellular homeostasis. In cancer, however, its constitutive overexpression leads to uncontrolled cell division and tumor progression.

Traditional small molecule inhibitors have struggled to effectively target c-Myc due to its intrinsically disordered nature and the absence of a conventional active site. This has spurred the development of alternative therapeutic strategies, including the innovative approach of targeted protein degradation. Molecular glue degraders are a class of small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

## WBC100: A Novel c-Myc Molecular Glue Degrader

**WBC100** has been identified as a potent and selective molecular glue that facilitates the degradation of c-Myc.[2] It represents a significant advancement in the quest to therapeutically target this high-value oncogene.

#### **Mechanism of Action**

**WBC100** functions by creating a ternary complex between c-Myc and the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-Interacting Protein).[2] This induced proximity leads to the polyubiquitination of c-Myc, marking it for degradation by the 26S proteasome.[2] This targeted degradation is independent of c-Myc's transcriptional activity and directly reduces the cellular levels of the oncoprotein.

Specifically, **WBC100** binds to a druggable pocket within the nuclear localization signal 1 (NLS1)—Basic—nuclear localization signal 2 (NLS2) region of the c-Myc protein.[2] This interaction facilitates the recruitment of the CHIP E3 ligase, which then catalyzes the transfer of ubiquitin molecules to c-Myc. The resulting polyubiquitinated c-Myc is recognized and degraded by the cellular proteasome machinery, leading to the apoptosis of cancer cells that are dependent on high levels of c-Myc.[2]





Click to download full resolution via product page

Figure 1: Mechanism of action of WBC100 as a c-Myc molecular glue degrader.

## **c-Myc Signaling Pathway Context**

The c-Myc protein is a central node in a complex signaling network that governs cell fate. Its degradation is a key regulatory mechanism to control its potent biological activities. The canonical pathway for c-Myc turnover involves phosphorylation events that prime it for recognition by E3 ligases such as Fbw7.[3][4] **WBC100** hijacks the cellular ubiquitin-proteasome system by engaging a different E3 ligase, CHIP, to induce c-Myc degradation.





Click to download full resolution via product page



**Figure 2:** Overview of the c-Myc signaling pathway and points of regulation, including degradation mediated by **WBC100**.

## **Quantitative Data Summary**

The efficacy of **WBC100** has been demonstrated through its potent and selective killing of c-Myc-overexpressing cancer cells, both in vitro and in vivo.

## **In Vitro Cellular Activity**

**WBC100** exhibits significant cytotoxicity against a panel of cancer cell lines with high levels of c-Myc expression, while showing considerably less activity against normal cells with low c-Myc expression.[5]

| Cell Line | Cancer Type               | c-Myc Expression | IC50 (nM)[5][6] |
|-----------|---------------------------|------------------|-----------------|
| MOLM-13   | Acute Myeloid<br>Leukemia | High             | 16              |
| H9        | T-cell Lymphoma           | High             | 17              |
| Mia-paca2 | Pancreatic Cancer         | High             | 61              |
| L02       | Normal Liver              | Low              | 2205            |
| MRC-5     | Normal Lung               | Low              | 151             |
| WI38      | Normal Lung               | Low              | 570             |

### In Vivo Anti-Tumor Efficacy

Oral administration of **WBC100** has been shown to potently regress tumors in various xenograft models of c-Myc-overexpressing cancers, including acute myeloid leukemia (AML) and pancreatic cancer, with good tolerability.[5]



| Cancer Model                | Dosing Regimen                                  | Outcome                                                                                                   |
|-----------------------------|-------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| MOLM-13 AML Xenograft       | 0.1-0.4 mg/kg, p.o., twice daily for 21 days[5] | Dose-dependent tumor<br>regression. At 0.2 and 0.4<br>mg/kg, all mice were disease-<br>free at day 35.[5] |
| Pancreatic Cancer Xenograft | 0.1, 0.2, and 0.4 mg/kg, p.o.                   | Dose-dependent tumor growth inhibition of 71.94%, 87.63%, and 96.14%, respectively.                       |

## **Experimental Protocols**

This section provides an overview of the key experimental methodologies used to characterize **WBC100** as a c-Myc molecular glue degrader. Note: The following are generalized protocols. For precise, detailed methodologies, consulting the supplementary information of the primary research articles is recommended.

#### **Cell Viability Assay (MTT Assay)**

This assay is used to assess the cytotoxic effects of **WBC100** on cancer and normal cell lines.

- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of WBC100 (and a vehicle control, e.g., DMSO) for 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.



• Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

### **Western Blotting for c-Myc Degradation**

This technique is used to visualize and quantify the levels of c-Myc and other proteins in cells following treatment with **WBC100**.

- Cell Lysis: Treat cells with various concentrations of WBC100 for a specified time course (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc (and other proteins of interest, as well as a loading control like β-actin or GAPDH) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

#### Co-Immunoprecipitation (Co-IP) for Protein Interactions

Co-IP is used to demonstrate the interaction between c-Myc, **WBC100**, and the E3 ligase CHIP.



- Cell Treatment and Lysis: Treat cells with WBC100 and a proteasome inhibitor (e.g., MG-132) to stabilize the protein complexes. Lyse the cells in a non-denaturing IP lysis buffer.
- Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein (e.g., c-Myc) overnight at 4°C.
- Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein complexes.
- Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.
- Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the "prey" protein (e.g., CHIP) to confirm the interaction.

#### In Vivo Xenograft Tumor Models

These models are used to evaluate the anti-tumor efficacy and tolerability of **WBC100** in a living organism.

- Cell Implantation: Subcutaneously or orthotopically inject a suspension of human cancer cells (e.g., MOLM-13 or Mia-paca2) into immunocompromised mice (e.g., NOD/SCID or nude mice).
- Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- Drug Administration: Administer WBC100 orally at various doses according to the specified treatment schedule. The control group receives a vehicle solution.
- Monitoring: Regularly measure tumor volume and body weight. Monitor the general health of the mice.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Xu Rongzhen [cmm.zju.edu.cn]
- 2. A Selective Small-Molecule c-Myc Degrader Potently Regresses Lethal c-Myc Overexpressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applied Sciences | An Open Access Journal from MDPI [mdpi.com]
- 4. PLOS One [journals.plos.org]
- 5. XU RONGZHEN-Zhejiang University Personal homepage [person.zju.edu.cn]
- 6. doaj.org [doaj.org]
- To cite this document: BenchChem. [WBC100: A c-Myc Molecular Glue Degrader for Oncogenic Targeting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861043#wbc100-as-a-c-myc-molecular-glue-degrader]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com